molecular formula C10H15NS2 B14666097 Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate CAS No. 51647-63-3

Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate

Cat. No.: B14666097
CAS No.: 51647-63-3
M. Wt: 213.4 g/mol
InChI Key: HMAPHCHHFNGBNK-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate is an organic compound characterized by its unique structure, which includes a prop-2-en-1-yl group and a cyclohex-2-en-1-ylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate typically involves the reaction of cyclohex-2-en-1-ylamine with carbon disulfide and an appropriate alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products have diverse applications in various fields.

Scientific Research Applications

Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

51647-63-3

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

prop-2-enyl N-cyclohex-2-en-1-ylcarbamodithioate

InChI

InChI=1S/C10H15NS2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h2,4,6,9H,1,3,5,7-8H2,(H,11,12)

InChI Key

HMAPHCHHFNGBNK-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NC1CCCC=C1

Origin of Product

United States

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